Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate

Description

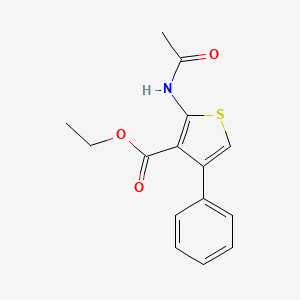

Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by an acetamido group at position 2, a phenyl substituent at position 4, and an ethyl carboxylate ester at position 3 of the thiophene ring (CAS: 333776-31-1) . This compound serves as a key intermediate in pharmaceutical synthesis due to its structural versatility, enabling modifications at reactive sites for drug development.

Properties

IUPAC Name |

ethyl 2-acetamido-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-3-19-15(18)13-12(11-7-5-4-6-8-11)9-20-14(13)16-10(2)17/h4-9H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVGAQBRKLATQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Acetamidation: The acetamido group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate and its analogs:

Physicochemical and Reactivity Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The cyanoacetamido group () introduces strong electron-withdrawing effects, likely increasing the compound's reactivity in Michael additions or cyclization reactions compared to the baseline acetamido group . The chloroacetamido substituent () offers a leaving group (Cl⁻), enabling nucleophilic substitution reactions, which are absent in the parent compound .

- The phenoxyacetyl side chain () adds steric bulk, which may reduce binding affinity to certain targets but improve selectivity .

Thermal Stability and Crystallinity :

- highlights the scarcity of related compounds in the CSD, suggesting that derivatives with bulky substituents (e.g., 3,4-dimethylphenyl) may exhibit polymorphism or unique crystal packing behaviors worth investigating .

Biological Activity

Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C13H13N1O3S1

- Functional Groups : Acetamido, carboxylate, and phenyl thiophene moiety.

This unique structure contributes to its pharmacological properties, allowing it to interact with various biological targets.

The biological activity of this compound is attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:

- Enzyme Inhibition : The compound acts as a kinase inhibitor, which can influence signaling pathways related to cell proliferation and apoptosis.

- Metal Ion Interaction : The sulfur atom in the thiophene ring enables the formation of stable complexes with metal ions, enhancing its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through modulation of specific signaling pathways. For instance, it has shown selective cytotoxicity against certain cancer cell lines while sparing normal cells .

Anti-inflammatory Effects

This compound also displays anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound. Below are selected findings from recent research:

Q & A

Q. What are the standard synthetic routes for Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate?

The synthesis typically involves multi-step reactions starting with a Gewald reaction or cyclization of substituted acetamides with thiophene precursors. Key steps include:

- Cyclization : Reacting 2-cyanoacetamide derivatives with phenylacetone in ethanol under basic conditions (e.g., piperidine or ammonium acetate) to form the thiophene core .

- Functionalization : Introducing the acetamido group via nucleophilic acyl substitution or condensation reactions, often using acetic anhydride or acetyl chloride .

- Esterification : Ethyl ester formation through refluxing with ethanol and sulfuric acid . Critical Parameters : Temperature (60–80°C), solvent polarity (ethanol/DMF), and catalyst selection significantly impact yield (typically 60–85%) .

Q. Which purification techniques are most effective for isolating high-purity this compound?

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent removes unreacted starting materials and byproducts .

- Recrystallization : Ethanol or methanol recrystallization improves purity (>95%) by eliminating polar impurities .

- HPLC : For analytical-scale purification, reverse-phase C18 columns with acetonitrile/water gradients resolve closely related derivatives .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved?

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., acetamido vs. ester group positioning). Key signals include:

- Thiophene protons: δ 6.8–7.2 ppm (aromatic region).

- Acetamido methyl: δ 2.1–2.3 ppm .

Q. How should researchers analyze contradictory data in reaction yields when modifying substituents (e.g., phenyl vs. chlorophenyl groups)?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio) and identify interactions affecting yield .

- Mechanistic Studies : Probe reaction pathways via DFT calculations (e.g., Gaussian 09) to compare activation energies for different substituents .

- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., hydrolyzed esters or dimerized intermediates) to adjust reaction conditions .

Q. What methodologies are recommended for evaluating the compound’s biological activity and structure-activity relationships (SAR)?

- In Vitro Assays :

- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) with recombinant enzymes .

- Antioxidant Activity : DPPH radical scavenging assays correlate substituent electron-donating effects (e.g., -OCH) with activity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2 or EGFR) .

- SAR Table :

| Substituent (R) | IC (μM) | LogP |

|---|---|---|

| 4-Fluorophenyl | 12.3 | 2.8 |

| 4-Chlorophenyl | 8.7 | 3.1 |

| 4-Methoxyphenyl | 23.5 | 2.4 |

| Data sourced from analogous thiophene derivatives . |

Q. How can crystallographic data for this compound be validated using software like SHELX?

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces refinement errors .

- Refinement in SHELXL :

- Restraints : Apply similarity restraints for disordered groups (e.g., ethyl ester).

- Validation Tools : Check R (<5%) and GooF (0.9–1.1) to ensure model accuracy .

Methodological Notes

- Contradictory Evidence : Discrepancies in optimal reaction conditions (e.g., piperidine vs. ammonium acetate as catalysts) suggest substituent-dependent reactivity, requiring case-specific optimization .

- Advanced Characterization : Combine spectroscopic and computational tools (e.g., NMR, XRD, DFT) to resolve complex stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.